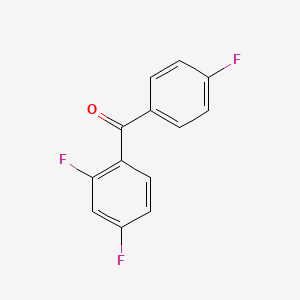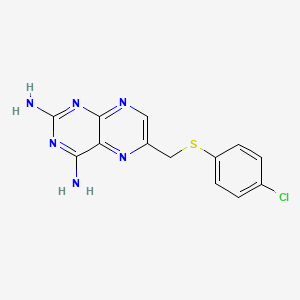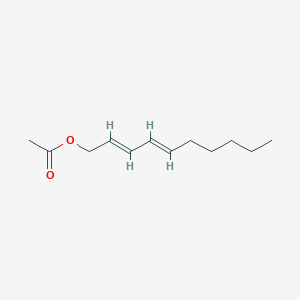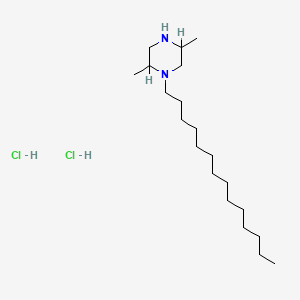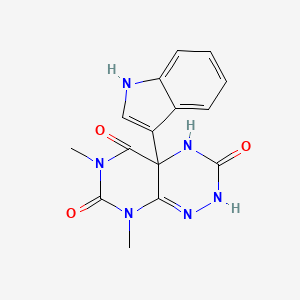
Trisodium pentahydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium pentahydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate is a chemical compound with the molecular formula C6H20N2O12P4.3Na. It is known for its complex structure and significant applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its multiple phosphonate groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium pentahydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of ethane-1,2-diylbis(nitrilobis(methylene)) with phosphonic acid derivatives under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous processing techniques. The raw materials are fed into the reactor, and the reaction is carried out under controlled conditions to ensure consistent quality and high throughput. The product is then purified using techniques such as crystallization and filtration to remove impurities and obtain the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
Trisodium pentahydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The phosphonate groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and high yields.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state phosphonates, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Trisodium pentahydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent and a stabilizer in various chemical reactions.
Biology: The compound is studied for its potential role in inhibiting certain enzymes and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases related to bone metabolism and mineralization.
Industry: It is used in water treatment processes, as a scale inhibitor, and in the formulation of detergents and cleaning agents.
Mécanisme D'action
The mechanism of action of Trisodium pentahydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions and inhibit specific enzymes. The compound binds to metal ions, forming stable complexes that prevent the ions from participating in unwanted reactions. Additionally, it can interact with enzymes, inhibiting their activity and affecting various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pentasodium trihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate
- Tetrasodium ethane-1,2-diylbis(nitrilobis(methylene))tetrakisphosphonate
Uniqueness
Trisodium pentahydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate is unique due to its specific arrangement of phosphonate groups and its ability to form stable complexes with metal ions. This makes it particularly effective as a chelating agent and a scale inhibitor compared to similar compounds.
Propriétés
Numéro CAS |
29462-95-1 |
|---|---|
Formule moléculaire |
C6H20N2Na3O12P4+3 |
Poids moléculaire |
505.09 g/mol |
Nom IUPAC |
trisodium;[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C6H20N2O12P4.3Na/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;/q;3*+1 |
Clé InChI |
ZWDUAVFAIODICW-UHFFFAOYSA-N |
SMILES canonique |
C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O.[Na+].[Na+].[Na+] |
Numéros CAS associés |
1429-50-1 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


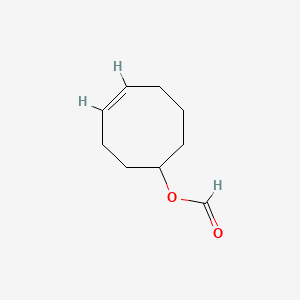
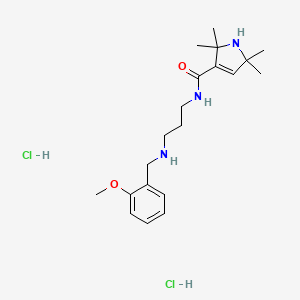
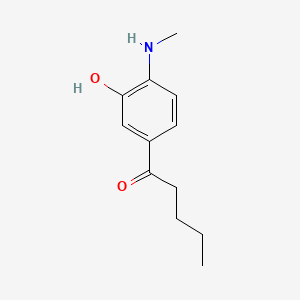
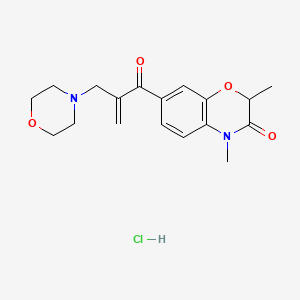
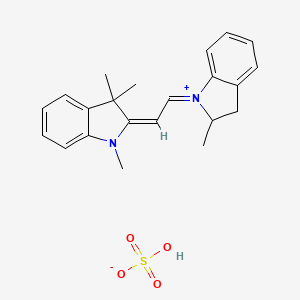
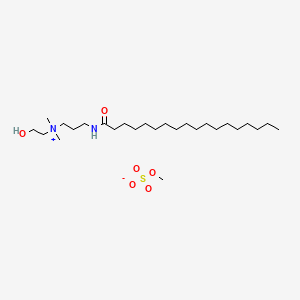
![5-O-(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12699987.png)
